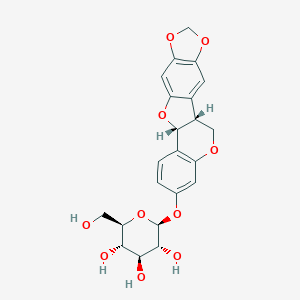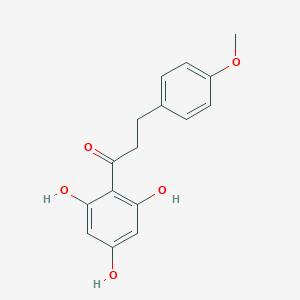
2,4,4'-Trimetoxichalcona
Descripción general
Descripción
2,4,4’-Trimethoxychalcone is a chemical compound with the molecular formula C18H18O4 . It is a type of chalcone, a class of compounds that are precursors to flavonoids, which are common in plants and play significant roles in plant physiology .
Synthesis Analysis
Chalcones like 2,4,4’-Trimethoxychalcone can be synthesized using various methods. One approach involves the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone . Another method uses bases such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) in the aldol condensation .
Molecular Structure Analysis
The molecular structure of 2,4,4’-Trimethoxychalcone consists of two aromatic rings connected by a three-carbon α,β unsaturated carbonyl bridge . The compound has a molecular weight of 298.3 g/mol .
Chemical Reactions Analysis
Chalcones, including 2,4,4’-Trimethoxychalcone, have been found to exhibit a broad range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can inhibit COX-1 and COX-2 enzymes .
Physical And Chemical Properties Analysis
2,4,4’-Trimethoxychalcone has a molecular weight of 298.3 g/mol, a XLogP3-AA of 3.6, and it does not have any hydrogen bond donors but has four hydrogen bond acceptors . It also has six rotatable bonds .
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “2,4,4'-Trimetoxichalcona”, centrándose en aplicaciones únicas:
Síntesis de fármacos
“this compound” se utiliza en la síntesis de diversos fármacos. Sirve como precursor para sintetizar compuestos bichaicona y derivados con posibles actividades farmacológicas .
Investigación sobre el cáncer
Este compuesto ha mostrado promesa en la investigación sobre el cáncer, particularmente en la inducción de la apoptosis y la reducción de la expresión de la P-glicoproteína en células cancerosas multirresistentes a los fármacos . También se ha asociado con el desencadenamiento de la apoptosis mediada por la respuesta de proteínas desplegadas en células de cáncer de mama .
Actividad antitumoral
Los estudios han demostrado que “this compound” exhibe actividad antitumoral al inhibir la proliferación celular y promover la apoptosis celular en diversas líneas celulares de cáncer .
Multirresistencia a los fármacos
El compuesto ha sido evaluado por sus efectos en células resistentes a los fármacos, mostrando un potencial para superar la multirresistencia a los fármacos en el tratamiento del cáncer .
Propiedades antioxidantes
Las chalconas que llevan grupos hidroxilo y metoxilo, incluida “this compound”, han sido estudiadas por sus actividades antioxidantes .
Propiedades farmacológicas
La investigación ha explorado las propiedades farmacológicas más amplias de las chalconas, incluidas las actividades antiinflamatorias y antibacterianas, que también pueden extenderse a “this compound” .
MilliporeSigma - 2′-Hydroxy-4,4′,6′-trimethoxychalcone Springer - The synthetic compound 2′-hydroxy-2,4,6′-trimethoxychalcone <a aria-label="5: Springer - The synthetic compound 2′-hydroxy-2,4,6′-trimethoxychalcone" data-citationid="e0bae3fd-1b78-4243-d32b-d437f1ad3a94-36" h="ID=SERP,5015.1" href="https://www.mdpi.com/2076-3417/9/14/2
Direcciones Futuras
Chalcones, including 2,4,4’-Trimethoxychalcone, have shown promising potential in various fields, including as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
Mecanismo De Acción
Target of Action
2,4,4’-Trimethoxychalcone, a type of chalcone, primarily targets enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2,4,4’-Trimethoxychalcone is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The study used liquid chromatography and tandem mass spectrometry to determine HMTC in rat plasma, suggesting that similar methods might be applicable for studying the pharmacokinetics of 2,4,4’-Trimethoxychalcone .
Result of Action
The molecular and cellular effects of 2,4,4’-Trimethoxychalcone’s action primarily involve the reduction of inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to reduced inflammation .
Action Environment
The action, efficacy, and stability of 2,4,4’-Trimethoxychalcone can be influenced by various environmental factors. For instance, the compound’s fluorescence properties have been studied in different solvent media, revealing that certain mixtures can enhance its fluorescence . This suggests that the compound’s environment can impact its properties and potentially its biological activity.
Análisis Bioquímico
Biochemical Properties
2,4,4’-Trimethoxychalcone has been shown to inhibit the enzyme activity of phospholipase A2, lipoxygenase, and cyclo-oxygenase . It also has high resistance to hydrochloric acid, chloride, and blood pressure . This compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .
Cellular Effects
2,4,4’-Trimethoxychalcone has been shown to reduce P-glycoprotein expression in a time-dependent manner and inhibit cell proliferation . Furthermore, it has been found to induce apoptosis in multi-drug-resistant human uterine sarcoma MES-SA/Dx5 cells .
Molecular Mechanism
The molecular mechanism of 2,4,4’-Trimethoxychalcone involves binding to DNA and inhibiting bacterial growth . It also inhibits the enzyme activity of phospholipase A2, lipoxygenase, and cyclo-oxygenase . This compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .
Temporal Effects in Laboratory Settings
It has been shown that this compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group .
Metabolic Pathways
2,4,4’-Trimethoxychalcone is involved in the flavonoid biosynthesis pathway . It can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJJCFLWLUQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939912 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18493-34-0 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4'-Trimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)











